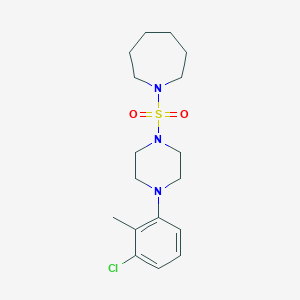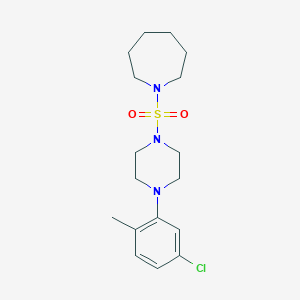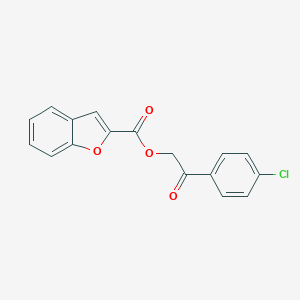
2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzofuran ring system, which consists of a fused benzene ring and a furan ring.
- The compound’s structure includes a chlorophenyl group and an oxoethyl ester functionality.
2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate: is a synthetic organic compound with the chemical formula .
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound in my search results.
- chemists often use various reactions, such as Friedel-Crafts acylation or esterification, to synthesize benzofuran derivatives. Further research would be needed to identify specific methods for this compound.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including:
Esterification: The oxoethyl group can react with an alcohol to form the ester.
Substitution Reactions: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Reduction or Oxidation: Depending on reaction conditions, it may undergo reduction (e.g., using hydrogenation) or oxidation (e.g., using strong oxidizing agents).
- Common reagents used in these reactions include Lewis acids (for Friedel-Crafts acylation), nucleophiles (for substitution), and reducing agents (for reduction).
Scientific Research Applications
- Benzofuran derivatives have diverse applications:
Medicinal Chemistry: Some benzofuran compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: Researchers study these compounds for their potential as enzyme inhibitors or modulators.
Industry: Benzofurans are used as intermediates in the synthesis of other organic compounds.
Mechanism of Action
- The specific mechanism of action for this compound would depend on its biological target.
- It could interact with enzymes, receptors, or other cellular components.
- Further research is needed to understand its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this specific compound, other benzofuran derivatives exist.
- For example, some related compounds include 5-bromo-1-benzofuran-2-yl derivatives and 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c18-13-7-5-11(6-8-13)14(19)10-21-17(20)16-9-12-3-1-2-4-15(12)22-16/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYRGOOKOJLMKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
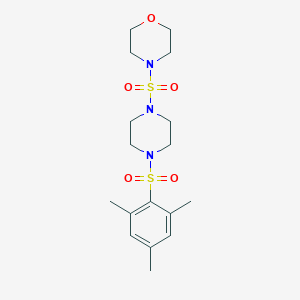
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B486148.png)
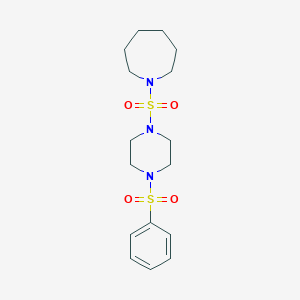
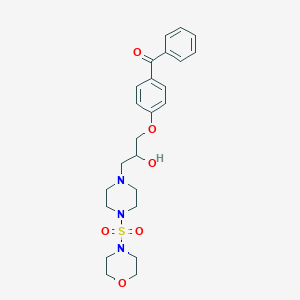
![1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone](/img/structure/B486154.png)
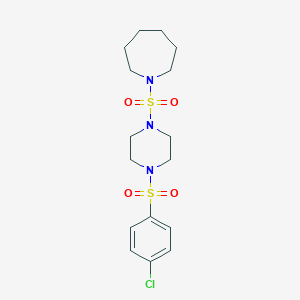
![N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B486158.png)
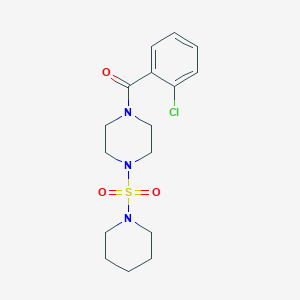
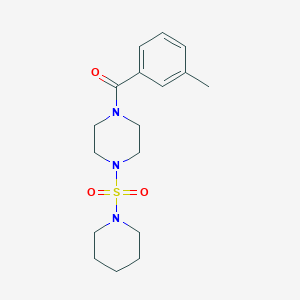
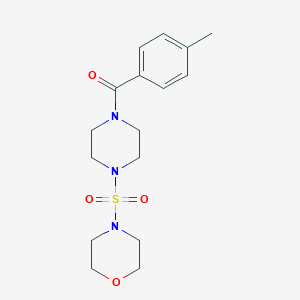
![1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B486166.png)
